

Toxicological Profile & Comparative Analysis: Chlorinated Anilines

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Compound of Interest

Compound Name: *3-Chloro-4-methylaniline
hydrochloride*

CAS No.: 7745-89-3

Cat. No.: B1203087

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Executive Summary: The Divergence of Toxicity

Chlorinated anilines (CAs) act as critical intermediates in the synthesis of APIs (e.g., chlorhexidine), herbicides (e.g., propanil), and dyes. While they share a common aniline core, the position and number of chlorine substituents dictate a sharp divergence in their toxicological profiles.

- **Hematotoxicity (Methemoglobinemia):** Driven by para-substitution. 4-Chloroaniline (4-CA) is the most potent isomer, facilitating rapid N-hydroxylation.
- **Nephrotoxicity:** Driven by meta-substitution patterns that favor specific bioactivation pathways in the kidney. 3,5-Dichloroaniline (3,5-DCA) is the reference nephrotoxicant, targeting the proximal tubule (S3 segment).
- **Genotoxicity:** 4-CA exhibits clear mutagenic potential (Ames positive, splenic tumors), whereas ortho- isomers often show reduced genotoxicity due to steric hindrance of the amino group.

Structure-Activity Relationship (SAR) Analysis

The toxicity of CAs is governed by the electron-withdrawing nature of chlorine and its steric impact on metabolic enzymes (CYP450).

Table 1: Comparative Toxicological Potency

Compound	CAS No.	Primary Toxicity	LD50 (Oral, Rat)	MetHb Potency	Target Organ
Aniline	62-53-3	Hematotoxicity	~440 mg/kg	High	Spleen, RBC
2-Chloroaniline (2-CA)	95-51-2	Moderate Hematotoxicity	~1000 mg/kg	Low	Spleen
3-Chloroaniline (3-CA)	108-42-9	Hematotoxicity	~256 mg/kg	Moderate	Spleen, Kidney
4-Chloroaniline (4-CA)	106-47-8	Severe Hematotoxicity	~300 mg/kg	Very High	Spleen, Liver
3,4-Dichloroaniline	95-76-1	Mixed (Heme + Renal)	~500 mg/kg	High	RBC, Kidney
3,5-Dichloroaniline	626-43-7	Severe Nephrotoxicity	~1600 mg/kg	Moderate	Kidney (S3)

Mechanistic Insight:

- **Para-Position (4-CA):** The para-Cl atom blocks p-hydroxylation (a detoxification route), forcing metabolism toward N-hydroxylation. The resulting N-hydroxy-4-chloroaniline is a potent ferrihemoglobin-forming agent.
- **Ortho-Position (2-CA):** Steric hindrance near the amine group impedes N-hydroxylation by CYP2E1, resulting in lower MetHb formation compared to 4-CA.
- **Meta-Substitution (3,5-DCA):** This specific pattern facilitates ring oxidation to aminophenols (e.g., 4-amino-2,6-dichlorophenol) within the kidney, leading to direct tubular necrosis.

Mechanism of Action: Hematotoxicity vs. Nephrotoxicity

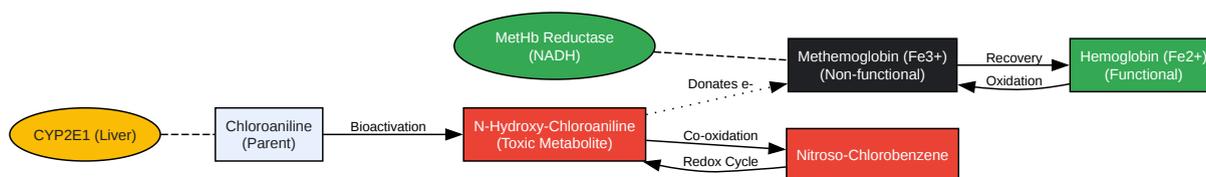
Understanding the metabolic fate is crucial for predicting toxicity in novel drug candidates containing aniline moieties.

The Hemotoxic Cycle (Methemoglobinemia)

The hallmark of aniline toxicity is the oxidation of ferrous heme (

) to ferric heme (

), which cannot bind oxygen.[1] This is not direct; it requires bioactivation.



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Figure 1: The Redox Cycle of Chloroaniline-induced Methemoglobinemia. The N-hydroxy metabolite cycles between the hydroxylamine and nitroso forms, continuously generating MetHb.

Nephrotoxicity of 3,5-DCA

Unlike 4-CA, 3,5-DCA toxicity is localized to the kidney.

- Bioactivation: Occurs partly in the liver but significantly in the kidney via renal CYPs or prostaglandin H synthase.
- Key Metabolite: 3,5-dichlorophenylhydroxylamine and 4-amino-2,6-dichlorophenol.

- Effect: Covalent binding to renal proteins and depletion of glutathione in the S3 segment of the proximal tubule, causing acute tubular necrosis (ATN).

Validated Experimental Protocols

To ensure data reproducibility and trustworthiness, the following protocols utilize self-validating controls.

Protocol A: In Vitro Assessment of Methemoglobin Potential

Purpose: Rank the hematotoxic potency of aniline derivatives before in vivo testing. System: Co-incubation of Rat Liver Microsomes (RLM) with Human Erythrocytes.

Reagents:

- Pooled Human RBCs (washed 3x in PBS).
- Rat Liver Microsomes (Source of CYP2E1).
- NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
- Positive Control: 4-Chloroaniline (100 μ M).
- Negative Control: Aniline derivative without NADPH.

Workflow:

- Preparation: Suspend washed RBCs to a hematocrit of 40% in phosphate buffer (pH 7.4).
- Incubation Mix: Combine 1.0 mL RBC suspension, 0.5 mg/mL microsomal protein, and test compound (10–500 μ M).
- Activation: Initiate reaction by adding NADPH regenerating system. Incubate at 37°C in a shaking water bath.
- Sampling: At T=0, 30, 60, and 120 min, withdraw 100 μ L aliquots.

- Lysis & Measurement: Lyse aliquot in 2 mL hypotonic buffer (distilled water + 0.1% Triton X-100).
- Quantification: Measure absorbance at 630 nm (MetHb) and 540 nm (OxyHb).
 - Calculation: % MetHb =

(Where F is a spectrophotometric factor derived from 100% MetHb standard created using Potassium Ferricyanide).

Self-Validation Check: The control without NADPH must show <2% MetHb increase. If higher, the compound is a direct oxidant, not a metabolite-driven toxicant.

Protocol B: Ex Vivo Renal Cortical Slice Assay (Nephrotoxicity)

Purpose: Distinguish specific nephrotoxicants (like 3,5-DCA) from general cytotoxins. System: Precision-cut kidney slices (PCKS).

Workflow:

- Harvest: Rapidly remove kidneys from male F344 rats. Place in ice-cold Krebs-Henseleit buffer.
- Slicing: Prepare 250 μ m thick cortical slices using a Krumdieck tissue slicer.
- Exposure: Incubate slices in 12-well plates with oxygenated media + Test Compound (0, 0.1, 0.5, 1.0 mM) for 2-4 hours at 37°C.
- Functional Assay (Organic Ion Transport):
 - Add [³H]-PAH (p-aminohippurate) and [¹⁴C]-TEA (tetraethylammonium) for the final 30 minutes.
 - Rationale: PAH and TEA uptake requires active ATP-dependent transport (OAT/OCT transporters). Toxicity causes ATP depletion or membrane damage, halting uptake.
- Data Output: Calculate Slice-to-Medium (S/M) ratio.

- Interpretation: A decrease in S/M ratio compared to control indicates early proximal tubule injury. 3,5-DCA typically inhibits PAH uptake at concentrations where 4-CA has minimal effect.

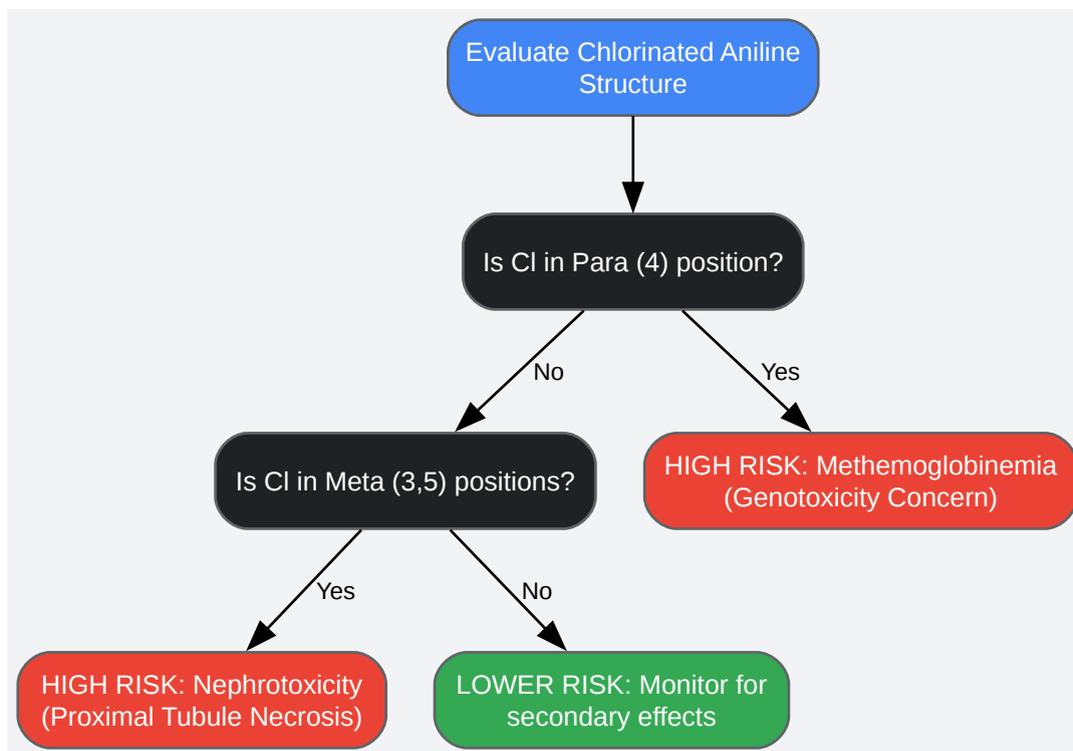
Genotoxicity & Regulatory Implications[2]

NTP & IARC Findings:

- 4-Chloroaniline: Classified as a carcinogen in animal models.
 - Rats: Splenic sarcomas (fibrosarcomas) due to chronic heme turnover and iron overload (hemosiderosis) in the spleen.
 - Mice: Hepatocellular carcinomas.
- Genotoxicity Profile:
 - Salmonella (Ames): Positive (Strain TA98 with S9 activation).
 - Micronucleus Assay: Positive in bone marrow.

Decision Logic for Drug Design: If a drug candidate releases a chlorinated aniline metabolite:

- Avoid para-chloro substitution if possible to reduce MetHb risk.
- Avoid 3,5-dichloro substitution to minimize specific nephrotoxicity.
- Prefer ortho-substitution or bulky groups that sterically hinder N-hydroxylation.



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Figure 2: Structural Alert Decision Tree for Chlorinated Anilines.

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